molecular formula C12H16N2OS B131920 (4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine CAS No. 143543-81-1

(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine

Cat. No.: B131920
CAS No.: 143543-81-1
M. Wt: 236.34 g/mol
InChI Key: WOBMKEGHBJRELE-UHFFFAOYSA-N
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Description

(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine is a thiazole-derived amine featuring a 4,5-dihydrothiazole ring linked to a 2-(4-methoxyphenyl)ethyl group.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-15-11-4-2-10(3-5-11)6-7-13-12-14-8-9-16-12/h2-5H,6-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBMKEGHBJRELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368601
Record name N-[2-(4-Methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143543-81-1
Record name N-[2-(4-Methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine, with the CAS number 143543-81-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and related case studies.

  • Molecular Formula : C₁₂H₁₆N₂OS
  • Molecular Weight : 236.33 g/mol
  • Boiling Point : Approximately 389.3 °C (predicted)
  • Density : 1.19 g/cm³ (predicted)
  • pKa : 7.36 (predicted) .

The compound exhibits its biological activity primarily through inhibition of various kinases involved in cancer cell proliferation. Notably, it has been associated with:

  • Inhibition of VEGFR-2 : The compound has shown a potent inhibitory effect on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC₅₀ value of 34 nM, indicating its potential role in antiangiogenic therapy .
  • EGFR and HER2 Inhibition : It has also been reported to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2), which are critical targets in breast cancer treatment .

Biological Activity in Cancer Cell Lines

The biological activity of this compound has been evaluated against various cancer cell lines using MTT assays. Key findings include:

Cell LineIC₅₀ Value (μM)Mechanism of Action
MCF-7 (Breast Cancer)5.41EGFR/HER2 inhibition
A549 (Lung Cancer)Not specifiedPotential anti-proliferative effects
T-47D (Breast Cancer)Not specifiedCell cycle progression and apoptosis induction

The compound demonstrated significant cytotoxicity against MCF-7 cells, indicating its potential as a therapeutic agent in breast cancer treatment .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound as follows:

  • Study on Dual Kinase Inhibitors :
    • A study synthesized a series of thiazolyl/pyrazoline hybrids that included the compound . These hybrids exhibited promising anti-proliferative activity against various cancer cell lines, including MCF-7 and A549, validating the compound’s potential as a dual kinase inhibitor .
  • Molecular Docking Studies :
    • Molecular docking simulations have provided insights into the binding interactions of the compound with EGFR kinase domains, suggesting a strong affinity and potential for therapeutic application .
  • Comparative Analysis with Other Compounds :
    • When compared to established drugs like Gefitinib, the compound displayed competitive IC₅₀ values, affirming its relevance in ongoing cancer treatment research .

Scientific Research Applications

Pharmacological Research

(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine has been studied for its potential as a drug candidate. Its unique thiazole structure is associated with various biological activities, making it a subject of interest in drug discovery:

  • Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives exhibit antimicrobial properties. The presence of the methoxyphenyl group may enhance this activity, making it a candidate for developing new antimicrobial agents .
  • Neuropharmacology : Research indicates that compounds with thiazole moieties may interact with neurotransmitter systems, potentially acting as agonists or antagonists at specific receptors. This could lead to applications in treating neurological disorders .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. The compound's synthesis often utilizes methods such as:

  • Cyclization Reactions : The formation of thiazole rings typically involves cyclization reactions from precursors like thioureas and halides.
  • Substitution Reactions : The introduction of the methoxyphenyl group can be achieved through electrophilic aromatic substitution or other coupling methods .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study published in Chemical & Pharmaceutical Bulletin evaluated various thiazole derivatives, including this compound, for their activity against specific bacterial strains. Results indicated significant antimicrobial effects compared to control groups .
  • Another research article focused on the neuropharmacological profile of thiazole derivatives, suggesting that this compound exhibited promising activity as an octopaminergic agonist in insect models, which could translate into applications in pest control .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 2,4,6-trimethyl) may reduce binding affinity due to steric hindrance .

Antifungal Activity

  • Compound 4l (2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide): Exhibited MIC values of 4–6 μM/mL against Candida albicans and Aspergillus niger, outperforming fluconazole in some assays .
  • Role of Thiazole Moiety : The dihydrothiazole ring in 4l is critical for activity, likely due to interactions with fungal enzymes or membranes .

Antibacterial Activity

  • Compound 4i (2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide): Showed enhanced activity against Escherichia coli and Staphylococcus aureus compared to norfloxacin .

Inference for Target Compound : The 4-methoxy-phenyl-ethyl group in the target compound may confer similar bioactivity, though the absence of the coumarin-acrylamide backbone (as in 4l/4i) could limit potency .

Analytical and Computational Insights

  • Structural Analysis : Tools like SHELX and SHELXL are widely used for crystallographic refinement of small molecules, which could aid in determining the target compound’s 3D structure .

Q & A

Q. What computational methods predict the compound’s environmental distribution?

  • Methodological Answer : EPI Suite or SPARC models estimate partition coefficients (log KowK_{ow}), soil adsorption (KocK_{oc}), and biodegradability. Experimental validation via shake-flask assays or OECD 301 tests refines these predictions .

Methodological Tables

Table 1 : Key Synthetic Parameters for Thiazole-Amine Derivatives

ParameterOptimal ConditionEvidence Source
SolventEthanol
CatalystAcetic acid (2–3 drops)
Reaction Time6–8 hours
Purification MethodRecrystallization (ethanol)

Table 2 : Advanced Analytical Techniques for Stability Studies

TechniqueApplicationEvidence Source
HPLC-MSDegradation product analysis
NMR SpectroscopyStructural integrity check
Accelerated StabilityShelf-life prediction

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